molecular formula C20H17NO3 B5793485 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide CAS No. 5548-68-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide

Cat. No.: B5793485
CAS No.: 5548-68-5
M. Wt: 319.4 g/mol
InChI Key: OECOPMCVEXMGGZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide, also known as DNAN, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DNAN belongs to the family of nitroaromatic compounds, which are known for their high energy content and explosive properties. In recent years, DNAN has been explored for its use as a safer and more environmentally friendly alternative to traditional explosives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide has been studied for its potential applications in various fields, including explosives, medicine, and environmental remediation. In the field of explosives, this compound has been explored as a safer and more environmentally friendly alternative to traditional explosives such as TNT. This compound has a high energy content and can be used as a component in military and civilian explosives. In medicine, this compound has been studied for its potential use as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In environmental remediation, this compound has been explored as a potential agent for the removal of nitroaromatic compounds from contaminated soil and water.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide is not fully understood. However, it is believed that this compound exerts its effects through the formation of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This compound has been shown to induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce DNA damage, inhibit cell proliferation, and induce apoptosis. In vivo studies have shown that this compound can cause liver and kidney damage, as well as hematological and immunological effects. However, the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high energy content and can be used as a component in explosives. However, this compound also has some limitations. It is a toxic compound that requires careful handling and disposal. It can also be difficult to work with due to its explosive properties.

Future Directions

There are a number of future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide. In the field of explosives, researchers are exploring the use of this compound as a component in novel explosive formulations. In medicine, researchers are investigating the potential of this compound as an anti-cancer agent. In environmental remediation, researchers are exploring the use of this compound for the removal of nitroaromatic compounds from contaminated soil and water. Additionally, researchers are studying the mechanisms underlying the biochemical and physiological effects of this compound, with the goal of developing safer and more effective applications of this compound.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with an amine to form this compound. This synthesis method has been optimized to produce high yields of pure this compound.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-20(12-15-6-3-5-14-4-1-2-7-17(14)15)21-16-8-9-18-19(13-16)24-11-10-23-18/h1-9,13H,10-12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECOPMCVEXMGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970826
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5548-68-5
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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